molecular formula C18H18N2O4 B2728550 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 714940-88-2

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B2728550
CAS No.: 714940-88-2
M. Wt: 326.352
InChI Key: SRODNTOLPJXVKW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRODNTOLPJXVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves several steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the displacement of a halogenated benzene derivative with a phenol under high temperature and inert atmosphere conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic core and methoxy/ethoxy substituents enable oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsReferences
Phenolic -OH oxidationKMnO₄ (acidic/neutral conditions)Quinone derivatives
Ether cleavageHI (anhydrous)Demethylated phenolic compounds

Oxidation primarily targets the electron-rich phenolic ring, converting hydroxyl groups to quinones via single-electron transfer mechanisms. The ethoxy group remains stable under mild conditions but may undergo cleavage with strong acids like HI.

Reduction Reactions

Reductive transformations are less common but feasible for specific functional groups:

Reaction TypeReagents/ConditionsProductsReferences
Aromatic ring hydrogenationH₂/Pd-C (high pressure)Partially saturated pyrazole rings

Sodium borohydride (NaBH₄) shows limited efficacy due to the absence of reducible carbonyl groups, though catalytic hydrogenation may partially saturate the pyrazole ring.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) dominates at activated positions:

Reaction TypeReagents/ConditionsProductsReferences
Methoxy demethylationBBr₃ (CH₂Cl₂, -78°C)Hydroxyphenoxy derivatives
HalogenationBr₂/FeBr₃Brominated pyrazole intermediates

The methoxyphenoxy group undergoes demethylation with boron tribromide, yielding reactive hydroxyl groups for further functionalization. Halogenation occurs preferentially at the pyrazole’s 4-position due to electron-withdrawing effects.

Coupling Reactions

Transition-metal catalysis enables cross-coupling for structural diversification:

Reaction TypeReagents/ConditionsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidBiaryl-conjugated derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated pyrazole analogs

The pyrazole ring’s nitrogen atoms coordinate with palladium catalysts, facilitating bond formation at the 3-position. These reactions are critical for synthesizing bioactive analogs.

Acid-Base Reactivity

The phenolic hydroxyl group (pKa ~10) deprotonates in basic media, forming a phenoxide ion that enhances solubility in polar solvents. This property is exploited in chromatographic purification and pH-dependent reactivity studies .

Key Structural Influences on Reactivity:

  • Phenolic -OH : Governs acidity and participation in redox/SNAr reactions.

  • Pyrazole Ring : Directs metal-catalyzed couplings via nitrogen lone pairs.

  • Methoxy/Ethoxy Groups : Modulate electronic effects and steric accessibility.

This compound’s reactivity profile underscores its versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Further studies are needed to explore underutilized reaction pathways, such as photochemical transformations.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for various reactions typical of phenolic compounds, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Biology

The compound exhibits notable biological activities, including:

  • Anti-tumor Effects : Research indicates that similar pyrazole derivatives effectively inhibit the growth of human cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives significantly reduce LPS-induced nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its interactions with specific molecular targets may modulate various biochemical pathways, leading to observed biological effects.

Industry

In industrial applications, this compound is utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole derivatives:

Case Study 1: Anti-Cancer Activity

A study on related pyrazole compounds demonstrated significant inhibition of cancer cell proliferation through apoptosis induction via caspase pathways.

Case Study 2: Inhibition of Inflammatory Responses

Research indicated that pyrazole derivatives could effectively reduce inflammatory responses in macrophages, suggesting their potential as therapeutic agents against inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
  • Molecular Formula : C₁₉H₂₀N₂O₄
  • Molecular Weight : 340.4 g/mol
  • SMILES : CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O
  • LogP : 3.8 (estimated)
  • Topological Polar Surface Area (TPSA) : 76.6 Ų .

This compound features a pyrazole core substituted with a 3-methoxyphenoxy group at position 4, a methyl group at position 5, and an ethoxy-substituted phenol ring at position 2. Its moderate lipophilicity (LogP ~3.8) and hydrogen-bonding capacity (high TPSA) suggest balanced solubility and membrane permeability, making it a candidate for pharmacological applications.

Comparison with Structural Analogs

5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 282.3 g/mol
  • Key Differences: Replaces the ethoxy group with a methoxy group. Lacks the methyl substitution on the pyrazole ring.

Implications :

  • Reduced molecular weight (282.3 vs. 340.4) may enhance solubility but decrease lipophilicity.

3-Methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

  • Molecular Formula : C₁₈H₁₈N₂O₃ (estimated)
  • Key Differences: Methyl substitution on both the phenol ring and pyrazole. Phenyl group replaces 3-methoxyphenoxy at pyrazole position 4 .

Implications :

  • Increased hydrophobicity due to phenyl and methyl groups.
  • Structural rigidity may limit conformational flexibility, affecting target selectivity.

5-(Benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

  • Molecular Formula : C₂₃H₂₀N₂O₃
  • Molecular Weight : 372.42 g/mol
  • Key Differences: Benzyloxy group instead of ethoxy. Phenoxy group lacks 3-methoxy substitution .

Implications :

  • Higher LogP (estimated >4.0) due to benzyloxy, enhancing lipid membrane penetration but risking toxicity.
  • Bulkier substituents may hinder binding to compact active sites.

Functional and Pharmacological Comparisons

Antimicrobial Activity

  • Analog: 2-[4-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol Exhibits MIC values of 62.5 mg/mL against E. coli and S. aureus .
  • Target Compound: No direct activity data, but the ethoxy and 3-methoxyphenoxy groups may enhance interactions with bacterial membranes or enzymes.

Key Insight : Electron-withdrawing groups (e.g., nitro in analogs) improve antimicrobial potency, suggesting that substituent electronic properties critically modulate activity .

Anti-Inflammatory Potential

  • Analog : 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea
    • Potent p38α MAPK inhibition and TNF-α suppression .
  • Target Compound: The 3-methoxyphenoxy group may mimic aryl binding motifs in kinase inhibitors, though ethoxy’s longer chain could alter binding kinetics.

Physicochemical Property Analysis

Property Target Compound 5-Methoxy Analog Benzyloxy Analog
Molecular Weight 340.4 282.3 372.42
LogP 3.8 ~2.5 (estimated) >4.0 (estimated)
TPSA (Ų) 76.6 ~70 ~65
Key Substituents Ethoxy, 3-MeO-PhO Methoxy, PhO Benzyloxy, PhO

Trends :

  • Larger substituents (e.g., benzyloxy) increase LogP but reduce solubility.
  • Polar groups (e.g., ethoxy) balance TPSA and LogP for drug-like properties.

Biological Activity

5-Ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound belonging to the class of aryloxy phenols. Its unique structure, featuring an ethoxy group, a methoxyphenoxy moiety, and a pyrazole ring, imparts significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₁N₂O₃, with a molecular weight of approximately 325.38 g/mol. The compound exhibits diverse chemical reactivity due to its functional groups, which can participate in various biochemical interactions.

Property Value
Molecular FormulaC₁₉H₂₁N₂O₃
Molecular Weight325.38 g/mol
Structural FeaturesEthoxy group, methoxyphenoxy group, pyrazole ring

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-Tumor Activity

Studies have shown that compounds containing pyrazole rings can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. Specifically, the interaction of the phenolic hydroxyl group with cellular targets may enhance its anti-tumor efficacy.

2. Anti-Inflammatory Effects

The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production. This suggests its utility in treating inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Enzyme Modulation : The pyrazole moiety may modulate enzyme activities involved in metabolic pathways, contributing to its anti-tumor and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole derivatives, providing insights into their potential applications:

Case Study 1: Anti-Cancer Activity

A study on related pyrazole compounds showed that they effectively inhibited the growth of human cancer cell lines by inducing apoptosis through caspase activation pathways .

Case Study 2: Inhibition of Inflammatory Responses

Research demonstrated that pyrazole derivatives could significantly reduce LPS-induced NO production in macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol?

The compound can be synthesized via condensation reactions between substituted phenols and pyrazole intermediates. For example:

  • Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions to form pyrazole-phenol derivatives .
  • Protection/Deprotection Strategies : Using sodium hydride and 4-methoxybenzyl (PMB) groups to protect hydroxyl groups during pyrazole ring formation, followed by acidic deprotection .
  • Reductive Amination : Stannous chloride dihydrate in ethanol under reflux can reduce nitro groups to amines in intermediates, enabling further functionalization .

Q. How is the structural conformation of this compound characterized?

  • X-ray Crystallography : Dihedral angles between the pyrazole core and substituent rings (e.g., ethoxyphenyl, methoxyphenoxy) are critical. For analogous compounds, angles ranging from 16.83° to 51.68° between rings influence molecular packing and hydrogen bonding (e.g., O-H⋯N interactions) .
  • Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry verifies molecular weight. For example, GC and nonaqueous titration ensure >98% purity .

Q. What spectral data are available for quality control?

  • Melting Point : Reported as 157–161°C (purity-dependent) .
  • Solubility : Soluble in methanol and ethanol, with limited solubility in nonpolar solvents .
  • Spectral Libraries : FTIR, UV-Vis, and NMR spectra (e.g., Sigma-Aldrich Catalog No. 417823) provide reference data for validation .

Advanced Research Questions

Q. How do substituents on the pyrazole and phenol rings influence biological activity?

  • Antifungal/Antibacterial Activity : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring enhance activity against Candida albicans (MIC = 62.5 µg/mL), while methoxy/ethoxy groups on phenol rings modulate hydrophobicity and membrane penetration .
  • COX-2 Inhibition : Trifluoromethyl and sulfonamide groups in pyrazole derivatives (e.g., celecoxib analogs) show selectivity for COX-2, suggesting that ethoxy/methoxy substitutions may optimize binding to enzyme pockets .

Q. What methodologies resolve contradictions in reported physical properties?

  • Melting Point Variability : Differences (e.g., 157–161°C vs. 159°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and recrystallization in controlled solvents can standardize results .
  • Purity Discrepancies : GC (for volatile impurities) vs. titration (for acidic/basic byproducts) require cross-validation with HPLC-MS .

Q. How can computational modeling guide structural optimization?

  • Molecular Docking : Pyrazole derivatives with 3-methoxyphenoxy groups show affinity for fungal CYP51 or COX-2 active sites. Software like AutoDock Vina predicts binding modes using crystallographic data (e.g., PDB entries) .
  • DFT Calculations : Optimize substituent electronic effects (e.g., ethoxy vs. methoxy) on HOMO-LUMO gaps, correlating with redox stability in biological environments .

Q. What crystallographic refinement tools are recommended?

  • SHELX Suite : SHELXL refines high-resolution X-ray data, modeling disorder or twinning. For example, hydrogen bonding networks in analogous compounds are resolved using riding models with fixed displacement parameters .
  • CIF Validation : Tools like PLATON check for missed symmetry or voids, ensuring publication-ready data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.